molecular formula C7H9Cl2NO2S B3241609 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 147529-66-6

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B3241609
CAS No.: 147529-66-6
M. Wt: 242.12 g/mol
InChI Key: GCYDUTOUEUWVAX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S·HCl. It is a derivative of pyridine and is known for its reactivity due to the presence of the sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of pyridine derivatives with sulfonyl chloride. One common method is the reaction of 2-(Pyridin-2-yl)ethanol with thionyl chloride (SOCl2) to form the sulfonyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. The presence of both the pyridine ring and the sulfonyl chloride group provides versatility in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-pyridin-2-ylethanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h1-3,5H,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYDUTOUEUWVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-Pyridyl)ethanesulfonic acid (1.00 g) was suspended in thionyl chloride (5 ml). Catalytic amount of DMF was added to the suspension. The mixture was stirred at 50° C. for 30 minutes, and was concentrated in vacuo. The resulting solid was recovered and washed with Et2O to give 1.41 g of 2-(2-pyridyl)ethanesulfonyl chloride hydrochloride as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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